molecular formula C19H16O8 B3039517 2-O,3-O-Dibenzoyl-L-tartaric acid 1-methyl ester CAS No. 115061-55-7

2-O,3-O-Dibenzoyl-L-tartaric acid 1-methyl ester

Cat. No. B3039517
CAS RN: 115061-55-7
M. Wt: 372.3 g/mol
InChI Key: ALDQYCRVWHGEFT-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O,3-O-Dibenzoyl-L-tartaric acid 1-methyl ester, commonly known as Methyl Benzoylformate, is a chiral building block widely used in the synthesis of various biologically active compounds. It is a white crystalline solid with a molecular formula of C17H16O6 and a molecular weight of 316.31 g/mol. The compound has two chiral centers and exists in four stereoisomers, namely (R,R), (S,S), (R,S), and (S,R).

Mechanism of Action

The mechanism of action of Methyl Benzoylformate is not well understood. However, studies have shown that the compound can act as a chiral auxiliary in various reactions, leading to the formation of chiral products. It is believed that the chiral nature of Methyl Benzoylformate enables it to induce chirality in the products formed during the reaction.
Biochemical and Physiological Effects:
Methyl Benzoylformate has no known biochemical or physiological effects. However, studies have shown that the compound is not toxic to humans or animals and is not carcinogenic.

Advantages and Limitations for Lab Experiments

Methyl Benzoylformate is a versatile chiral building block that can be used in various reactions. It is easy to handle, stable, and readily available. However, the compound is expensive and its synthesis requires the use of hazardous reagents such as benzoyl chloride. The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products.

Future Directions

Methyl Benzoylformate has potential applications in the synthesis of chiral compounds for pharmaceuticals, agrochemicals, and natural products. Future research could focus on developing more efficient and cost-effective methods for the synthesis of Methyl Benzoylformate and exploring its potential applications in various fields. Additionally, studies could be conducted to better understand the mechanism of action of Methyl Benzoylformate and its role in inducing chirality in various reactions.

Scientific Research Applications

Methyl Benzoylformate is widely used in the synthesis of various biologically active compounds, including chiral pharmaceuticals, agrochemicals, and natural products. It is used as a chiral building block in the synthesis of drugs such as Leflunomide, a drug used in the treatment of rheumatoid arthritis, and Rabeprazole, a proton-pump inhibitor used in the treatment of gastrointestinal disorders. Methyl Benzoylformate is also used in the synthesis of insecticides, herbicides, and fungicides.

properties

IUPAC Name

(2R,3R)-2,3-dibenzoyloxy-4-methoxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O8/c1-25-19(24)15(27-18(23)13-10-6-3-7-11-13)14(16(20)21)26-17(22)12-8-4-2-5-9-12/h2-11,14-15H,1H3,(H,20,21)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDQYCRVWHGEFT-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O,3-O-Dibenzoyl-L-tartaric acid 1-methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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